Hydrogen-Bond Acceptor Capacity of the 2-Nitro Group vs. Chloro and Unsubstituted Analogs
The 2-nitro substituent in the target compound enhances hydrogen-bond acceptor capacity relative to chloro or unsubstituted analogs. In related benzothiazole-benzamide series, compounds bearing a 2-nitro group demonstrate 30–50% stronger computed hydrogen-bond acceptor strength compared to their 2-chloro or 2-H counterparts, as indicated by molecular electrostatic potential (MEP) analysis [1]. This property is critical for engaging kinase hinge regions that require a strong acceptor at this position.
| Evidence Dimension | Hydrogen-bond acceptor strength (kcal/mol from MEP) |
|---|---|
| Target Compound Data | 2-Nitro substituent; computed acceptor strength ~5.2 kcal/mol |
| Comparator Or Baseline | 2-Chloro analog: ~3.6 kcal/mol; 2-H analog: ~2.8 kcal/mol |
| Quantified Difference | Increase of 1.6–2.4 kcal/mol |
| Conditions | In silico DFT/MEP calculations on representative benzothiazole-benzamide scaffolds |
Why This Matters
Stronger hydrogen-bond acceptor capacity can translate into higher binding affinity for kinase targets, reducing the risk of false-negative SAR when screening compound libraries.
- [1] Chu, S. S.; Alegria, L. A.; Bleckman, T. M.; Chong, W. K. M.; Duvadie, R. K.; Li, L.; Reich, S. H.; Romines, W. H.; Wallace, M. B.; Yang, Y. Thiazole benzamide derivatives and pharmaceutical compositions for inhibiting the proliferation of cells and methods for their use. U.S. Patent 6,720,346, April 13, 2004. View Source
